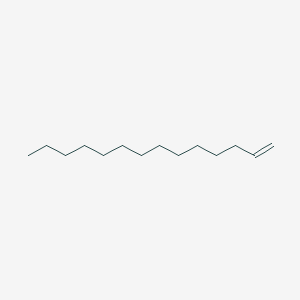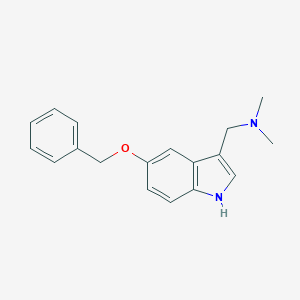
1-butan-2-yl-2,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-butan-2-yl-2,4-dimethylbenzene: is an organic compound with the molecular formula C₁₂H₁₈ and a molecular weight of 162.2713 g/mol . It is also known by other names such as 1,3-Dimethyl-4-secbutylbenzene . This compound is a derivative of benzene, where the benzene ring is substituted with two methyl groups and one sec-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butan-2-yl-2,4-dimethylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors where benzene and the alkylating agent are continuously fed into the reactor. The reaction is catalyzed by a solid acid catalyst, and the product is separated and purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-butan-2-yl-2,4-dimethylbenzene can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using a palladium catalyst (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Reagents such as bromine (Br₂) in the presence of iron (Fe) can lead to brominated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Bromine (Br₂) with iron (Fe) as a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Chemistry: 1-butan-2-yl-2,4-dimethylbenzene is used as an intermediate in organic synthesis. It serves as a starting material for the synthesis of more complex molecules.
Biology and Medicine: While specific biological applications are limited, derivatives of this compound may be explored for their potential pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action for 1-butan-2-yl-2,4-dimethylbenzene in chemical reactions typically involves the formation of a carbocation intermediate during electrophilic aromatic substitution. The benzene ring acts as a nucleophile, attacking the electrophile and forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system.
Comparison with Similar Compounds
- Benzene, 1,4-dimethyl-2-(1-methylpropyl)-
- Benzene, 1,3-dimethyl-4-(1-methylpropyl)-
- Benzene, 1,3-dimethyl-4-isopropyl-
Uniqueness: 1-butan-2-yl-2,4-dimethylbenzene is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of the sec-butyl group at the 1-position and methyl groups at the 2 and 4 positions create a distinct steric and electronic environment, affecting its behavior in chemical reactions.
Properties
CAS No. |
1483-60-9 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1-butan-2-yl-2,4-dimethylbenzene |
InChI |
InChI=1S/C12H18/c1-5-10(3)12-7-6-9(2)8-11(12)4/h6-8,10H,5H2,1-4H3 |
InChI Key |
KAXODKSCABORIG-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=C(C=C(C=C1)C)C |
Canonical SMILES |
CCC(C)C1=C(C=C(C=C1)C)C |
| 1483-60-9 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















